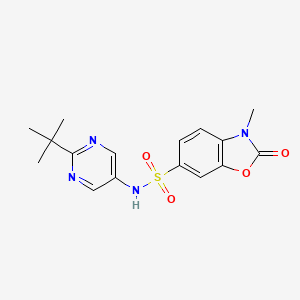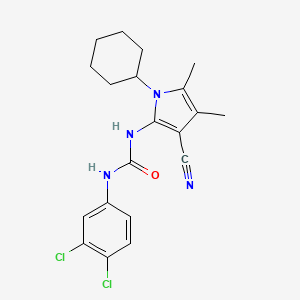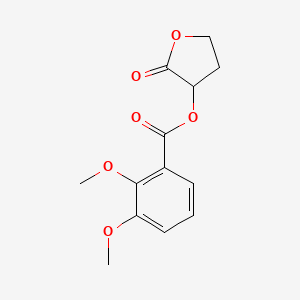
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide selectively inhibits Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. BCR signaling is critical for the survival and proliferation of B-cell malignancies, and BTK inhibition has emerged as a promising therapeutic strategy for the treatment of these diseases. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has shown superior potency and selectivity for BTK inhibition compared to other BTK inhibitors.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been shown to induce apoptosis (programmed cell death) and inhibit proliferation of B-cell malignancies. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also been shown to inhibit BCR signaling, as evidenced by the reduction in downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and extracellular signal-regulated kinase (ERK). N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also been shown to inhibit tumor growth in xenograft models of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is its selectivity for BTK inhibition, which reduces the potential for off-target effects. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also shown favorable pharmacokinetic properties, including good oral bioavailability and long half-life. However, N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
Direcciones Futuras
For N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide research include clinical trials to evaluate its safety and efficacy in humans. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide may also be tested in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted therapies. The development of biomarkers to predict response to N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide may also be explored. Additionally, the potential for N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide to be used in other diseases beyond B-cell malignancies may be investigated.
Conclusion:
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is a promising BTK inhibitor that has shown potent anti-tumor activity in preclinical studies of B-cell malignancies. Its selectivity for BTK inhibition and favorable pharmacokinetic properties make it an attractive candidate for further development. However, clinical trials are needed to determine its safety and efficacy in humans, and further research is needed to explore its potential in combination with other therapies and in other diseases.
Métodos De Síntesis
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide involves the condensation of 2-aminopyrimidine and 2-hydroxybenzaldehyde, followed by the reaction with tert-butyl isocyanide and sulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide.
Aplicaciones Científicas De Investigación
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-16(2,3)14-17-8-10(9-18-14)19-25(22,23)11-5-6-12-13(7-11)24-15(21)20(12)4/h5-9,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXMGZISKGARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)

![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
